3-Pyrrolidinecarboxylic acid, 1-(phenylmethyl)-4-[3-(trifluoromethyl)phenyl]-, ethyl ester
Description
The compound 3-Pyrrolidinecarboxylic acid, 1-(phenylmethyl)-4-[3-(trifluoromethyl)phenyl]-, ethyl ester is a pyrrolidine derivative featuring a benzyl group at the 1-position and a 3-(trifluoromethyl)phenyl substituent at the 4-position. The ethyl ester group at the 3-carboxylic acid position enhances lipophilicity, which is critical for bioavailability in medicinal chemistry applications.
Properties
IUPAC Name |
ethyl 1-benzyl-4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3NO2/c1-2-27-20(26)19-14-25(12-15-7-4-3-5-8-15)13-18(19)16-9-6-10-17(11-16)21(22,23)24/h3-11,18-19H,2,12-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSWJACHNRDIRMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CC1C2=CC(=CC=C2)C(F)(F)F)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501139813 | |
| Record name | Ethyl 1-(phenylmethyl)-4-[3-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501139813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915390-53-3 | |
| Record name | Ethyl 1-(phenylmethyl)-4-[3-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=915390-53-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 1-(phenylmethyl)-4-[3-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501139813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyrrolidinecarboxylic acid, 1-(phenylmethyl)-4-[3-(trifluoromethyl)phenyl]-, ethyl ester typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Benzyl Group: Benzylation of the pyrrolidine ring is carried out using benzyl halides in the presence of a base.
Attachment of the Trifluoromethylphenyl Group: This step involves the use of trifluoromethylphenyl halides under suitable conditions to introduce the trifluoromethylphenyl group.
Esterification: The final step involves esterification to form the ethyl ester group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Pyrrolidinecarboxylic acid, 1-(phenylmethyl)-4-[3-(trifluoromethyl)phenyl]-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The benzyl and trifluoromethylphenyl groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Halogenated reagents and bases are often employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Pharmacological Activity
Research indicates that derivatives of pyrrolidine compounds exhibit a range of pharmacological activities, including:
- Antidepressant Effects : Compounds related to 3-pyrrolidinecarboxylic acid have been studied for their antidepressant properties. For instance, certain derivatives have shown efficacy in animal models for treating depression and related disorders .
- Cardiovascular Applications : Some studies suggest that pyrrolidine derivatives can act as antihypertensive and antiarrhythmic agents. These compounds have been tested in animal models for their ability to manage blood pressure and heart rhythm irregularities .
- Cystein Protease Inhibition : The compound has potential as a preferential inhibitor of cysteine proteases like cathepsin S and L, which are implicated in metabolic diseases such as diabetes and atherosclerosis. This inhibition can lead to therapeutic applications in treating these conditions .
Case Study: Antidepressant Activity
A notable study involved administering pyrrolidine derivatives to mice to evaluate their effectiveness against chemically induced depressive states. The results indicated a significant reduction in depressive symptoms when compared to control groups, showcasing the compound's potential as a therapeutic agent .
Herbicidal Properties
Recent patents have highlighted the use of pyrrolidine derivatives as herbicides. These compounds can selectively inhibit the growth of specific plant species while promoting others, thus offering a targeted approach to weed management in agricultural settings . The effectiveness of these compounds can be enhanced when used in conjunction with plant growth regulators.
Case Study: Herbicide Efficacy
In trials conducted on various crops, pyrrolidine-based herbicides demonstrated effective control over common weeds without adversely affecting crop yield. This dual functionality makes them valuable in sustainable agricultural practices .
Synthesis of Trisubstituted Pyrrolidines
The compound serves as an important intermediate in the synthesis of trisubstituted pyrrolidines through catalytic asymmetric reactions. This process allows for the creation of complex molecules that are valuable in drug development and materials science .
Data Table: Synthesis Yield
Mechanism of Action
The mechanism of action of 3-Pyrrolidinecarboxylic acid, 1-(phenylmethyl)-4-[3-(trifluoromethyl)phenyl]-, ethyl ester involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group is known to enhance the compound’s binding affinity and metabolic stability. The benzyl and pyrrolidine moieties contribute to the overall pharmacokinetic and pharmacodynamic properties.
Comparison with Similar Compounds
Structural Analogs in the Pyrrolidinecarboxylic Acid Ester Family
Ethyl (3S,4R)-1-Benzyl-4-Hydroxy-3-Pyrrolidinecarboxylate ()
- Structure : Differs by a hydroxyl group at position 4 instead of the 3-(trifluoromethyl)phenyl group.
- Molecular Formula: C₁₄H₁₉NO₃ (MW: 249.31).
- Key Properties : Two stereocenters, high stereochemical purity (defined as (3S,4R)).
Ethyl 1-Benzyl-4-Oxopyrrolidine-3-Carboxylate ()
- Structure : Features a ketone group at position 4.
- Molecular Formula: C₁₄H₁₇NO₃ (MW: 247.29).
- Key Properties : Higher polarity due to the ketone moiety (PSA: ~50.7).
- Comparison : The ketone group could increase reactivity in hydrogen bonding, contrasting with the electron-withdrawing trifluoromethyl group, which enhances stability and resistance to metabolic oxidation.
Trans-Ethyl 1-Benzyl-4-(2-Fluorophenyl)Pyrrolidine-3-Carboxylate ()
- Structure : Substitutes 3-(trifluoromethyl)phenyl with 2-fluorophenyl.
- Molecular Formula: C₂₀H₂₂FNO₂ (MW: 327.39).
- Key Properties : Density: 1.166 g/cm³; Predicted pKa: 7.61.
Compounds with Trifluoromethylphenyl Moieties
Ethyl 1-[4-(Trifluoromethyl)Phenyl]-1H-Pyrazole-4-Carboxylate ()
- Structure : Pyrazole core with a trifluoromethylphenyl group.
- Molecular Formula : C₁₃H₁₁F₃N₂O₂ (MW: 284.23).
- Key Properties : Boiling point: 333.5°C; Density: 1.30 g/cm³.
- Comparison : The pyrazole heterocycle introduces aromaticity and planar geometry, differing from the pyrrolidine ring’s flexibility. Both compounds leverage the trifluoromethyl group for enhanced pharmacokinetic properties.
2-(Trifluoromethyl)-4-(6-(Trifluoromethyl)Pyridin-3-Yl)Pyrimidine-5-Carboxylic Acid ()
- Structure : Pyrimidine derivative with dual trifluoromethyl groups.
- Molecular Formula : C₁₂H₆F₆N₂O₂ (MW: 338.18).
- Key Properties : LCMS m/z: 338 [M+H]⁺.
- Comparison : The pyrimidine scaffold is rigid and planar, contrasting with the pyrrolidine ring’s conformational flexibility. Dual trifluoromethyl groups amplify hydrophobicity and metabolic resistance.
Biological Activity
3-Pyrrolidinecarboxylic acid, 1-(phenylmethyl)-4-[3-(trifluoromethyl)phenyl]-, ethyl ester is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
- Molecular Formula : C15H21F3N2O2
- Molecular Weight : 304.34 g/mol
- CAS Number : 2062661-39-4
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in cellular signaling pathways. Notably, it has been shown to influence the activity of the trace amine-associated receptor type 1 (TAAR1), which plays a crucial role in neuroprotection and neurodegenerative disease processes .
Biological Activities
The compound exhibits several biological activities, including:
- Neuroprotective Effects : Research indicates that derivatives of pyrrolidinecarboxylic acids can protect neurons from excitotoxic damage. For instance, related compounds have been shown to activate AKT signaling pathways, which are vital for cell survival under stress conditions .
- Antitumor Activity : In vitro studies have demonstrated that certain pyrrolidine derivatives inhibit cancer cell proliferation and invasion. These compounds can disrupt critical signaling pathways involved in tumor growth and metastasis .
- Antimicrobial Properties : Some studies suggest that pyrrolidine derivatives possess antimicrobial activity against various pathogens, making them potential candidates for developing new antibiotics .
Case Studies
- Neuroprotection Against Kainic Acid Toxicity :
- Inhibition of Cancer Cell Proliferation :
- In experiments with breast cancer cell lines (MDA-MB-231), certain pyrrolidinone derivatives exhibited significant inhibition of cell proliferation and migration. The inhibition was associated with the downregulation of matrix metalloproteinase (MMP) activity, which is crucial for cancer cell invasion .
Data Table: Summary of Biological Activities
Q & A
Q. What are the established synthetic routes for preparing this pyrrolidinecarboxylic acid ethyl ester derivative?
Methodological Answer: The compound is typically synthesized via multi-step reactions involving:
- Esterification : Coupling of the pyrrolidinecarboxylic acid core with an ethyl group using reagents like ethanol under acidic or basic conditions.
- Substitution : Introduction of the trifluoromethylphenyl group via nucleophilic aromatic substitution (e.g., using 3-(trifluoromethyl)phenylboronic acid in Suzuki coupling) .
- Benzylation : Attachment of the phenylmethyl group at the 1-position via alkylation with benzyl halides . Example: A similar compound, 2-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester, was synthesized by hydrolysis of its ester precursor using NaOH in ethanol/water, followed by acid workup .
Table 1: Representative Synthetic Yields
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Ester hydrolysis | NaOH (aq.), ethanol, rt, 1h | 83% | |
| Nucleophilic coupling | Triphosgene, acetonitrile, 0°C | 87% |
Q. Which spectroscopic techniques are prioritized for structural validation?
Methodological Answer: Key techniques include:
- LC-MS/ESI-MS : To confirm molecular weight (e.g., m/z 338 [M+H]+ for a related trifluoromethylpyrimidine ester ).
- NMR : 1H/13C NMR to resolve stereochemistry and substituent positions (e.g., aromatic protons for phenyl groups at δ 7.2–7.8 ppm ).
- IR Spectroscopy : To identify ester carbonyl stretches (~1740 cm⁻¹) and CF3 vibrations (1100–1200 cm⁻¹) .
- X-ray Crystallography : For absolute configuration determination, as applied to structurally similar urea derivatives .
Advanced Research Questions
Q. How do steric and electronic effects of the trifluoromethylphenyl group influence reactivity?
Methodological Answer: The CF3 group is strongly electron-withdrawing, which:
- Reduces electron density on the phenyl ring, directing electrophilic substitutions to meta/para positions.
- Increases steric hindrance , slowing nucleophilic attacks on adjacent positions. Computational studies (e.g., DFT) can quantify these effects by analyzing charge distribution and frontier molecular orbitals . Example: In 4-(trifluoromethyl)pyridine-3-carboxylic acid derivatives, the CF3 group stabilizes intermediates in coupling reactions but requires elevated temperatures for completion .
Q. How can contradictory purity data between HPLC and LC-MS be resolved?
Methodological Answer: Contradictions arise from:
- Co-eluting impurities (undetected by MS) or ion suppression (masking peaks in LC-MS). Strategies :
- Orthogonal Methods : Combine reverse-phase HPLC with hydrophilic interaction chromatography (HILIC).
- Spike-in Experiments : Add synthetic impurities to validate detection limits.
- High-Resolution MS : Differentiate isobaric species (e.g., using Q-TOF instruments) . Example: A pyrrolidinecarboxylic acid derivative showed 98% HPLC purity but 92% by LC-MS due to sodium adduct interference; HR-MS resolved the discrepancy .
Q. What strategies improve synthetic yield in multi-step routes?
Methodological Answer:
- Catalyst Optimization : Use Pd/C or Ni catalysts for efficient coupling of trifluoromethylaryl groups .
- Protecting Groups : Temporarily block reactive sites (e.g., Fmoc for amines) to prevent side reactions .
- Workup Refinement : Extract products with ethyl acetate over dichloromethane to enhance recovery of polar intermediates . Example: A 68% yield for a cyclopropane-containing pyrrolecarboxylic acid was achieved by optimizing stoichiometry and reaction time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
